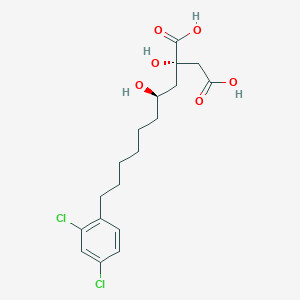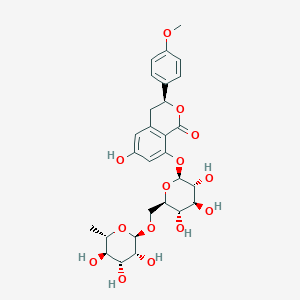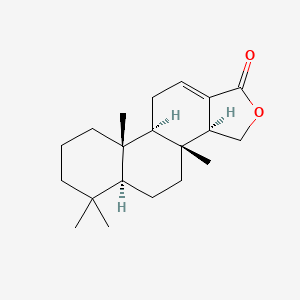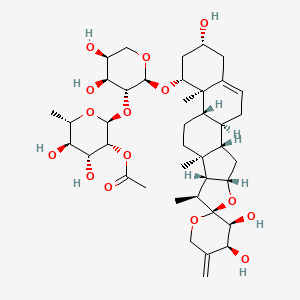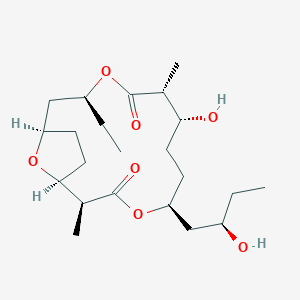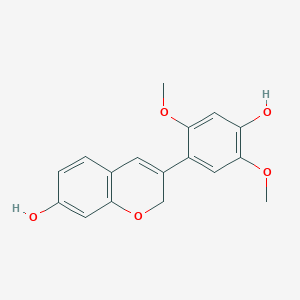
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol is a natural product found in Erythrina sacleuxii, Erythrina herbacea, and other organisms with data available.
Scientific Research Applications
Potential Medicinal Uses
Traditional Medicine Applications : Extracts of 2H-1-Benzopyran derivatives like 5,3′-Dihydroxy-3,7,4′,5′-tetramethoxyflavone from plants like Premna tomentosa are used in traditional South Indian Siddha medicine, indicating potential medicinal properties (Etti et al., 2005).
Cardiovascular Therapeutic Activities : Certain benzopyran-based compounds, such as N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, demonstrate potential as potassium-channel openers with cardiovascular therapeutic applications (Yoon et al., 1998).
Neuroprotective Agent : KR-31543, a derivative of 2H-1-Benzopyran, has been identified as a neuroprotective agent for ischemia-reperfusion damage, showcasing its potential in neurological therapeutics (Kim et al., 2002).
Anti-inflammatory and Anticancer Properties : 3-Benzylchroman-4-ones, a class including 2H-1-Benzopyran derivatives, are known for anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. Recent studies show effectiveness against cancer cell lines like BT549 and HeLa (Salam et al., 2021).
Cytotoxic Effects in Cancer Treatment : New benzopyran compounds isolated from plants like Mallotus apelta have shown strong cytotoxic effects against human cancer cell lines, suggesting their potential in cancer treatment (Kiem et al., 2005).
Structural and Chemical Analysis
Crystal Structure and Interactions : Studies on compounds like 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one have revealed insights into their crystal structure, stabilizing interactions like hydrogen bonds and π–π interactions, crucial for understanding their pharmacological potential (Stomberg et al., 2002).
Synthetic Pathways and Chemical Properties : Research on the synthesis of various derivatives of 2H-1-Benzopyran and their chemical properties has been conducted, which is important for developing new pharmacologically active compounds (Billeret et al., 1993).
Applications in Detection and Analysis
- Chemosensor for Metal Ion Detection : Derivatives of 2H-1-Benzopyran have been used as fluorescent chemosensors for metal ion detection, exemplifying their utility in chemical analysis and environmental monitoring (Khan, 2020).
properties
CAS RN |
645394-14-5 |
|---|---|
Product Name |
2H-1-Benzopyran-7-ol, 3-(4-hydroxy-2,5-dimethoxyphenyl)- |
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(4-hydroxy-2,5-dimethoxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-20-16-8-14(19)17(21-2)7-13(16)11-5-10-3-4-12(18)6-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
GBKRXXWMGNSTGL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC3=C(C=C(C=C3)O)OC2)OC)O |
synonyms |
eryvarin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



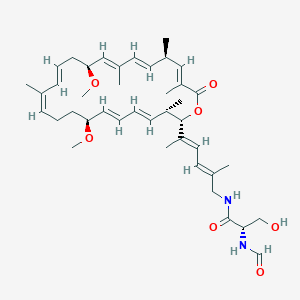
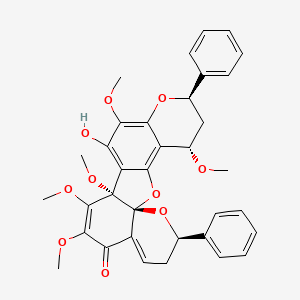
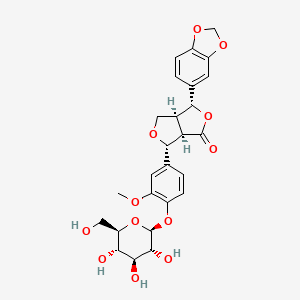
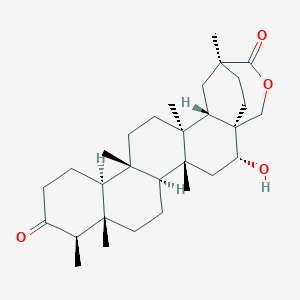
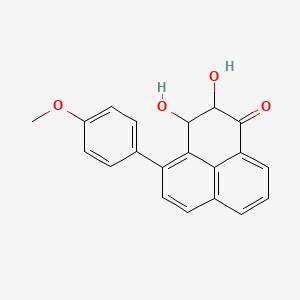
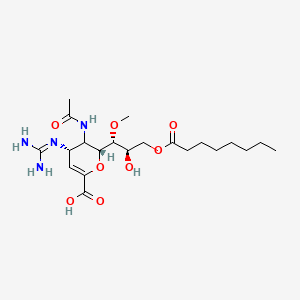
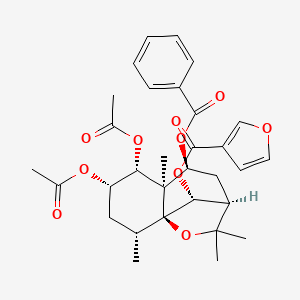
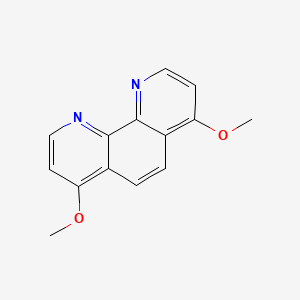
![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
